Glucose-cysteine

Cysteine Prodrugs Hepatoprotection Pharmacokinetics

Procure Glucose-cysteine (CAS 38325-69-8) for research demanding a stable, slow-release cysteine prodrug. Unlike free L-cysteine or NAC, this distinct thiazolidine entity provides prolonged hepatoprotection in vivo. It is the superior starting material for generating potent Maillard-derived browning inhibitors, outperforming fructose-cysteine adducts. Ideal for liver preservation and antioxidant therapy studies.

Molecular Formula C9H17NO7S
Molecular Weight 283.3 g/mol
CAS No. 38325-69-8
Cat. No. B1232610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucose-cysteine
CAS38325-69-8
SynonymsD-glucose-L-cysteine
glucose-Cys
glucose-cysteine
Molecular FormulaC9H17NO7S
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)NC(CS)C(=O)O)O)O)O)O
InChIInChI=1S/C9H17NO7S/c11-1-4(10-5(3-18)9(16)17)7(14)8(15)6(13)2-12/h1,4-8,10,12-15,18H,2-3H2,(H,16,17)/t4-,5-,6+,7+,8+/m0/s1
InChIKeyFWJCGYARZCLQFK-TVNFTVLESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucose-cysteine (CAS 38325-69-8) Procurement Guide: Chemical Identity and Baseline Characterization for Research and Industrial Sourcing


Glucose-cysteine (CAS 38325-69-8), also known as D-glucose-L-cysteine or 2-(D-gluco-pentahydroxypentyl)thiazolidine-4-carboxylic acid, is a thiazolidine derivative formed via the condensation reaction between D-glucose and L-cysteine [1]. This compound, with the molecular formula C9H17NO7S and a molecular weight of 283.3 g/mol, represents a specific Amadori rearrangement product and serves as a stable adduct of the two biologically essential molecules [2]. Its primary relevance lies in its role as a cysteine prodrug and as a key intermediate in Maillard reaction research, where it is used to model non-enzymatic browning and flavor development in food systems [3].

Glucose-cysteine (CAS 38325-69-8) Procurement: Why Generic Cysteine or Glucose Substitutes Cannot Replicate Specific Research and Functional Outcomes


Generic substitution with free L-cysteine, N-acetylcysteine (NAC), or other glucose-amino acid adducts is scientifically inappropriate for applications requiring glucose-cysteine. This is because glucose-cysteine is not a simple mixture but a distinct molecular entity—a thiazolidine—whose unique structure confers a different pharmacokinetic profile as a slow-release cysteine prodrug compared to the rapid spike and clearance of free cysteine [1]. Furthermore, in Maillard reaction studies, the specific glucose-cysteine adduct yields a distinct profile of volatile compounds and reaction kinetics compared to adducts formed with other sugars, such as fructose-cysteine, leading to significantly different functional properties like antioxidant capacity and enzyme inhibition [2]. The defined stereochemistry and adduct bond are critical for reproducible experimental outcomes.

Glucose-cysteine (CAS 38325-69-8) Quantitative Differentiation: Head-to-Head Evidence Against Key Analogs for Informed Sourcing


In Vivo Bioavailability of Glucose-cysteine (DGC) as a Slow-Release Cysteine Prodrug vs. N-Acetylcysteine (NAC)

In a murine model of acetaminophen-induced hepatotoxicity, D-glucose-L-cysteine (DGC) demonstrated a fundamentally different in vivo kinetic profile compared to N-acetylcysteine (NAC), the standard-of-care cysteine prodrug [1]. The protective effect of DGC was observed to be temporally distinct, providing significant protection when administered 4 hours before acetaminophen challenge (P < 0.01), a time point at which NAC was no longer effective [1]. This difference is attributed to DGC functioning as a slow-release formulation of cysteine, whereas NAC is rapidly metabolized [1].

Cysteine Prodrugs Hepatoprotection Pharmacokinetics Acetaminophen Toxicity

Superior Inhibitory Potency of Glucose-cysteine Derived Maillard Reaction Products (MRPs) on Apple Polyphenoloxidase (PPO) vs. Fructose-cysteine MRPs

A direct comparative study evaluated the inhibitory potency (IP) of Maillard reaction products (MRPs) synthesized from equimolar mixtures of either glucose or fructose with L-cysteine on apple polyphenoloxidase (PPO) activity [1]. The results demonstrated that, under a wide range of reaction conditions (varying pH and temperature), MRPs derived from glucose-cysteine consistently exhibited higher inhibitory potency compared to those derived from fructose-cysteine [1]. This indicates that the sugar moiety in the Amadori product is a critical determinant of its functional activity as a PPO inhibitor.

Maillard Reaction Enzymatic Browning Inhibition Polyphenoloxidase Food Processing

Glucose-cysteine (Glc-Cys) as a Cysteine Prodrug for Sustained Hepatic Glutathione (GSH) and ATP Maintenance vs. Perfusion Control

In an ex vivo perfused rat liver model, the presence of 1 mM glucose-cysteine adduct (Glc-Cys) in the perfusion medium prevented the significant decline in hepatic glutathione (GSH) and ATP levels, as well as bile production, that was observed in control perfusions over time [1]. Specifically, GSH content was maintained at original levels for 2 hours with Glc-Cys, whereas it decreased significantly in its absence. After 4 hours, ATP content and bile production were also preserved with Glc-Cys but declined significantly without it [1].

Cysteine Prodrugs Liver Preservation Glutathione Metabolism Hepatoprotection

Glucose-cysteine (CAS 38325-69-8) High-Value Application Scenarios: Where the Data Supports Prioritization for Procurement


Development of Sustained-Release Cysteine Prodrug Formulations

Based on the direct head-to-head in vivo evidence showing D-glucose-L-cysteine (DGC) provides a prolonged window of hepatoprotection compared to N-acetylcysteine (NAC) [1], this compound is the ideal candidate for research programs focused on developing novel, sustained-release cysteine prodrugs. Its unique pharmacokinetic profile, characterized by a slower release of bioavailable cysteine, makes it a superior starting point for formulations where maintaining elevated cysteine levels for extended periods is critical, such as in chronic liver disease support or long-term antioxidant therapy [1].

Standardization of High-Potency Maillard Reaction Inhibitors for Food Processing

For industrial food scientists and process engineers working to mitigate enzymatic browning, the data clearly indicate that Maillard reaction products (MRPs) derived from glucose-cysteine possess quantifiably higher inhibitory potency against apple polyphenoloxidase (PPO) than those derived from fructose-cysteine [2]. This justifies the procurement and use of glucose-cysteine as the preferred starting material for generating standardized, high-activity MRP-based browning inhibitors, offering a clear performance advantage over alternative sugar-cysteine systems [2].

Research into Ex Vivo Organ Preservation and Cellular Energy Maintenance

The ex vivo liver perfusion study provides supporting evidence that glucose-cysteine adduct (Glc-Cys) can sustain critical metabolic functions, including glutathione (GSH) and ATP levels, in isolated hepatic tissue [3]. This makes glucose-cysteine a key reagent for academic and translational research laboratories investigating mechanisms of organ preservation, ischemia-reperfusion injury, and the maintenance of cellular energetics, where its unique ability to serve as a stable cysteine source without the acute effects of free cysteine is of direct experimental value [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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